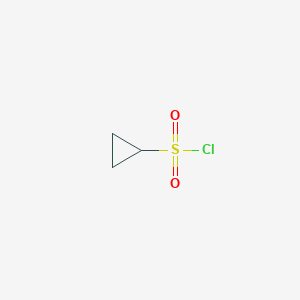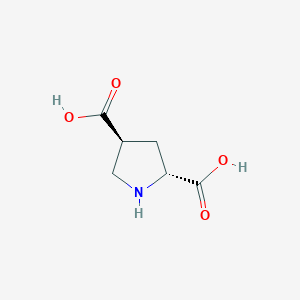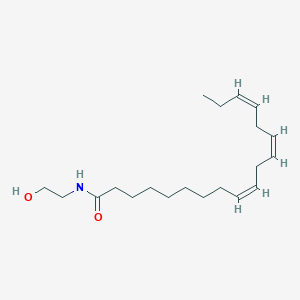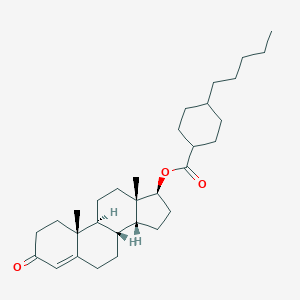
Tnpcc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tnpcc, also known as 2,4,6-trinitrophenyl chloride, is a chemical compound that has been extensively used in scientific research. It is a derivative of phenol and is commonly used as a reagent in organic chemistry. Tnpcc is widely used in the synthesis of peptides, proteins, and other organic compounds.
Mécanisme D'action
The mechanism of action of Tnpcc involves the reaction of the reagent with the amino group of lysine and the N-terminus of peptides and proteins. The reaction results in the formation of a stable TNP derivative, which can be detected and quantified by spectrophotometry or chromatography.
Effets Biochimiques Et Physiologiques
Tnpcc does not have any known biochemical or physiological effects on living organisms. It is a chemical reagent that is used for the selective modification of amino acids in peptides and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Tnpcc has several advantages for lab experiments. It is a highly selective reagent that reacts specifically with the amino group of lysine and the N-terminus of peptides and proteins. This selectivity allows for the precise modification and detection of peptides and proteins. Tnpcc is also a stable reagent that can be stored for extended periods without degradation.
However, Tnpcc also has some limitations for lab experiments. It is a toxic and hazardous chemical that requires careful handling and disposal. Tnpcc can also react with other amino acids in peptides and proteins, which can result in the formation of unwanted derivatives.
Orientations Futures
For the use of Tnpcc in scientific research include the synthesis of modified peptides and proteins and the development of new detection methods.
Méthodes De Synthèse
Tnpcc is synthesized by the reaction of phenol with nitric acid and hydrochloric acid. The reaction yields a yellow crystalline solid, which is then purified by recrystallization.
Applications De Recherche Scientifique
Tnpcc has been extensively used in scientific research for the synthesis of peptides and proteins. It is commonly used as a reagent for the selective modification of amino acids in peptides and proteins. Tnpcc reacts specifically with the amino group of lysine and the N-terminus of peptides and proteins. This reaction results in the formation of a stable trinitrophenyl (TNP) derivative, which can be used for the detection and quantification of peptides and proteins.
Propriétés
Numéro CAS |
130464-79-8 |
|---|---|
Nom du produit |
Tnpcc |
Formule moléculaire |
C31H48O3 |
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14R,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-pentylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C31H48O3/c1-4-5-6-7-21-8-10-22(11-9-21)29(33)34-28-15-14-26-25-13-12-23-20-24(32)16-18-30(23,2)27(25)17-19-31(26,28)3/h20-22,25-28H,4-19H2,1-3H3/t21?,22?,25-,26+,27-,28-,30-,31-/m0/s1 |
Clé InChI |
YEJKQRVAFMEOKN-QPUCLBINSA-N |
SMILES isomérique |
CCCCCC1CCC(CC1)C(=O)O[C@H]2CC[C@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |
SMILES |
CCCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
SMILES canonique |
CCCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Synonymes |
testosterone-4-n-pentylcyclohexyl carboxylate testosterone-4-n-pentylcyclohexyl carboxylate, (17beta)-isomer TNPCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



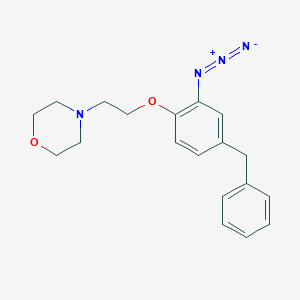
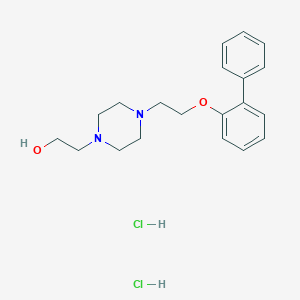
![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B164245.png)
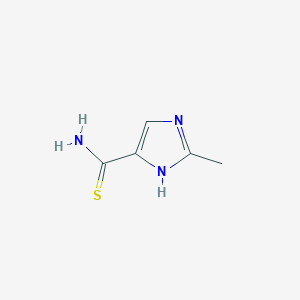
![2-hydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B164253.png)
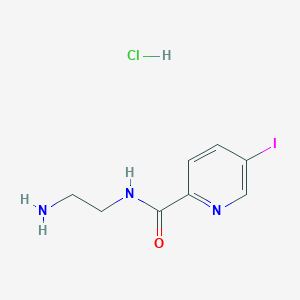
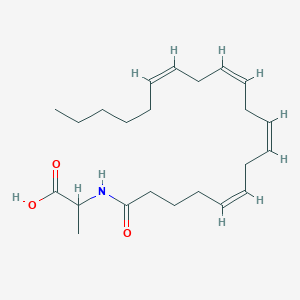
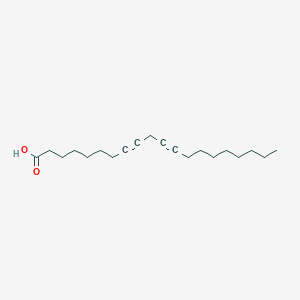
![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)
